4,4,6-Trimethyl-1,3-oxazinan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,6-trimethyl-1,3-oxazinan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-4-7(2,3)8-6(9)10-5/h5H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQAANCLLJCVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=O)O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301147 | |
| Record name | 4,4,6-Trimethyl-1,3-oxazinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27830-77-9 | |
| Record name | NSC141398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,6-Trimethyl-1,3-oxazinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4,4,6 Trimethyl 1,3 Oxazinan 2 One and Its Substituted Analogues
Phosgene- and Phosgene-Equivalent-Based Cyclization Strategies
The use of phosgene (B1210022) and its equivalents represents a traditional and effective, albeit hazardous, approach to the synthesis of 1,3-oxazinan-2-ones. These methods rely on the reaction of a suitable 1,3-amino alcohol with a carbonyl source to form the cyclic carbamate (B1207046).
Classical Approaches for 1,3-Oxazinan-2-one (B31196) Ring Formation
Historically, the synthesis of 1,3-oxazinan-2-ones has been achieved through the reaction of 1,3-amino alcohols with highly reactive and toxic reagents like phosgene (COCl2). This method, while efficient, poses significant safety and environmental concerns due to the nature of phosgene. acs.org The reaction proceeds via the formation of a chloroformate intermediate from the alcohol, followed by an intramolecular cyclization with the amine to yield the desired cyclic carbamate.
Another classical approach involves the use of dialkyl carbonates, such as dimethyl carbonate or diethyl carbonate, which serve as safer alternatives to phosgene. researchgate.net The reaction of a 1,3-amino alcohol with a dialkyl carbonate, often in the presence of a base, leads to the formation of the 1,3-oxazinan-2-one ring. researchgate.net The yield of the oxazinanone can be influenced by the steric hindrance of the dialkyl carbonate used, with more hindered carbonates sometimes leading to higher yields. researchgate.net
Modern Adaptations and Efficiency Enhancements
Modern adaptations have focused on improving the safety and efficiency of these cyclization strategies. The use of phosgene equivalents, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), offers a solid, crystalline alternative to gaseous phosgene, simplifying handling and dosing. However, the inherent toxicity concerns remain.
Significant advancements have been made in the development of catalytic systems that enable the use of less reactive carbonyl sources. For instance, the one-pot synthesis of 1,3-oxazinan-2-ones from amines and 1,3-diols using a dialkyl carbonate and a catalytic amount of a strong base like potassium tert-butoxide has been reported. researchgate.net This method offers a greener approach by avoiding stoichiometric toxic reagents. researchgate.net The choice of dialkyl carbonate and the structure of the 1,3-diol can impact the reaction yield, with more sterically hindered diols generally resulting in lower yields. researchgate.net
Alkyl Halide Chemistry in the Construction of the 1,3-Oxazinan-2-one Core
Alkyl halides, or haloalkanes, are compounds where one or more hydrogen atoms in an alkane have been substituted by a halogen. libretexts.orglibretexts.org Their classification as primary, secondary, or tertiary depends on the number of alkyl groups attached to the carbon atom bonded to the halogen. libretexts.orglibretexts.org This structural feature is crucial in determining their chemical reactivity. libretexts.orglibretexts.org While not a direct cyclization method for forming the 1,3-oxazinan-2-one ring itself, alkyl halide chemistry is instrumental in synthesizing the precursor 1,3-amino alcohols. For instance, the reaction of an appropriate haloamine or haloalcohol can be a key step in building the carbon skeleton required for subsequent cyclization.
Isocyanate-Involved Reaction Pathways Towards Cyclic Carbamates
Isocyanates are highly reactive intermediates that readily undergo nucleophilic attack by alcohols to form carbamates. nih.gov This reactivity has been harnessed in the synthesis of cyclic carbamates, including 1,3-oxazinan-2-ones. The intramolecular cyclization of a γ-hydroxy isocyanate, generated in situ from a corresponding 1,3-amino alcohol, is a viable route to the desired heterocyclic ring system.
The formation of carbamates from isocyanates and alcohols or phenols can be a sequential process, potentially leading to allophanates and isocyanurates as further reaction products. rsc.org The distribution of these products is highly dependent on the reaction conditions, including the ratio of isocyanate to the hydroxyl-containing compound and the nature of the catalyst employed. rsc.org For the preferential formation of the carbamate, which is the precursor to the cyclic structure, equimolar ratios of the reactants are typically favored. rsc.org
Non-phosgene methods for isocyanate synthesis, which can then be used to produce carbamates, are gaining traction due to safety considerations. acs.org These methods include the reaction of nitro-amino compounds with carbon monoxide or dimethyl carbonate, and the urea (B33335) process, which utilizes urea, alcohol, and amines as starting materials. acs.org
Carbon Dioxide (CO2) Utilization in the Green Synthesis of 1,3-Oxazinan-2-ones
The use of carbon dioxide (CO2) as a C1 building block represents a significant advancement in green chemistry, offering a sustainable and environmentally benign alternative to traditional carbonylation reagents like phosgene. researchgate.netrsc.org The chemical fixation of CO2 into valuable chemicals is a key area of research aimed at mitigating greenhouse gas emissions and developing sustainable industrial processes. rsc.org
Catalytic Fixation of CO2 with Amino Alcohols and Related Substrates
A prominent green synthetic route to 1,3-oxazinan-2-ones involves the direct catalytic fixation of CO2 with 1,3-amino alcohols. researchgate.net This reaction typically requires a catalyst to overcome the high activation barrier of CO2. researchgate.net Various catalytic systems have been developed for this transformation, including ionic liquids, which have shown promise in promoting the synthesis of cyclic urethanes from amino alcohols and pressurized CO2. researchgate.net For instance, 1-butyl-3-methylimidazolium bromide (BMIM-Br) has been identified as an effective catalyst in the presence of an alkali metal promoter. researchgate.net
The reaction mechanism is thought to involve the formation of a carbamic acid intermediate through the interaction of the amine group with CO2. researchgate.net The catalyst then facilitates the subsequent intramolecular cyclization to form the 1,3-oxazinan-2-one ring. researchgate.net
The efficiency of these catalytic systems can be influenced by various factors, including the choice of catalyst, co-catalyst, solvent, temperature, and CO2 pressure. nih.gov For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitrile, diethanolamine (B148213) (DEA) has been shown to be an effective catalyst in water, which acts as both a solvent and a co-catalyst. nih.gov This highlights the potential for developing cost-effective and environmentally friendly catalytic systems for CO2 utilization in the synthesis of heterocyclic compounds. nih.gov
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| BMIM-Br/K2CO3 | 3-Amino-1-propanol | 1,3-Oxazinan-2-one | 85 | researchgate.net |
| Diethanolamine (DEA) | 2-Aminobenzonitrile | Quinazoline-2,4(1H,3H)-dione | 94 | nih.gov |
| AgOAc/DBU | Homopropargylic amines | 1,3-Oxazinan-2-ones | Good to Excellent | researchgate.net |
Table 1: Examples of Catalytic Systems for CO2 Fixation in the Synthesis of N-Heterocycles
Enantioselective Approaches to 1,3-Oxazinan-2-ones via CO2 Capture
The development of enantioselective methods for synthesizing chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in the pharmaceutical industry. While the direct use of carbon dioxide (CO2) as a C1 building block is highly desirable for its abundance and low toxicity, its application in the asymmetric synthesis of 1,3-oxazinan-2-ones is an emerging field. nih.govacs.org
Research has demonstrated the feasibility of producing enantio-enriched 1,3-oxazinan-2-ones through one-pot procedures, although not always involving direct CO2 gas fixation. nih.govacs.org One successful strategy involves the enantioselective addition of an alcohol to an imine, catalyzed by a chiral BINOL magnesium phosphate (B84403), to form a hemiaminal intermediate. This intermediate can then undergo cyclization to furnish chiral 1,3-oxazinanes with high yields and excellent enantioselectivities. acs.org Another approach allows for the synthesis of enantio-enriched 1,3-oxazinan-2-ones using a Cinchona alkaloid-derived bifunctional catalyst in a one-pot process starting from isocyanoacetates and phenyl vinyl selenones. nih.gov
While direct catalytic asymmetric synthesis of 1,3-oxazinan-2-ones from CO2 remains a significant challenge, related five-membered 2-oxazolidinones have been successfully synthesized enantioselectively via the catalytic asymmetric bromocyclization of carbamic acids generated in situ from CO2 and allylamines. rsc.org These advancements highlight the potential for developing similar catalytic systems for the six-membered 1,3-oxazinan-2-one ring system.
Cascade Strategies Integrating Alkynols and CO2 for 1,3-Oxazinan-2-one Formation
A novel and efficient cascade strategy has been developed for the eco-friendly conversion of CO2 into 1,3-oxazinan-2-ones by integrating alkynols into the reaction of an aminopropanol (B1366323) with CO2. This method overcomes the typically harsh conditions required for the direct carbonylation of aminopropanols.
The key to this strategy is the role of the alkynol, which first reacts with CO2 to generate a cyclic carbonate intermediate. This intermediate then acts as a more effective carbonylating agent, facilitating the condensation with the aminopropanol to form the final 1,3-oxazinan-2-one product under relatively mild conditions. This process represents a significant advance over traditional two-component reactions.
Development of Novel Heterogeneous Catalysts for CO2 Conversion
A critical component of the aforementioned cascade strategy is the use of a novel, three-dimensional copper-organic framework (Cu-MOF) as a heterogeneous catalyst. This catalyst demonstrates remarkable stability and efficiency in promoting the transformation of CO2, aminopropanols, and alkynols into 1,3-oxazinan-2-ones.
The Cu-MOF catalyst possesses several advantageous properties:
High Stability: It exhibits strong resistance to both acids and bases, maintaining its structural integrity even in 1 M HCl or NaOH solutions.
Reusability: The catalyst can be recycled for a minimum of five times without a significant drop in its catalytic activity.
Effective Activation: Mechanistic studies and computational calculations confirm that the framework effectively activates both CO2 and the substrate molecules.
CO2 Adsorption: The catalyst shows good CO2 adsorption capacity, measured at 58.6 cm³/g at 273 K.
This metal-organic framework provides a robust and sustainable catalytic system for the efficient conversion of CO2 into valuable chemical products.
Dialkyl Carbonate-Mediated Green Synthesis of 1,3-Oxazinan-2-ones
Dialkyl carbonates (DACs) have emerged as environmentally benign reagents for the synthesis of 1,3-oxazinan-2-ones, offering a safer alternative to traditional phosgene-based chemistry. These methods are often characterized by high yields, solvent-free conditions, and simple procedures.
One-Pot Cyclocondensation of Amines and 1,3-Diols
A highly efficient, one-pot green synthesis of 1,3-oxazinan-2-ones involves the reaction of amines and 1,3-diols in the presence of a dialkyl carbonate and a base, such as potassium tert-butoxide. acs.orgresearchgate.net This cascade reaction proceeds without a solvent, enhancing its environmental credentials. researchgate.net The versatility of this method has been demonstrated by reacting various amines and 1,3-diols to produce a range of substituted oxazinanones. rsc.orgresearchgate.net
Table 1: One-Pot Synthesis of 1,3-Oxazinan-2-ones with Various Nucleophiles
| Nucleophile | 1,3-Diol | Dialkyl Carbonate | Product | Yield (%) |
|---|---|---|---|---|
| Benzylamine (B48309) | Propane-1,3-diol | Methyl tert-butyl carbonate | 3-Benzyl-1,3-oxazinan-2-one | 81 |
| n-Octylamine | Propane-1,3-diol | Methyl tert-butyl carbonate | 3-Octyl-1,3-oxazinan-2-one | 70 |
| Aniline | Propane-1,3-diol | Methyl tert-butyl carbonate | 3-Phenyl-1,3-oxazinan-2-one | 64 |
| Phenylhydrazine | Propane-1,3-diol | Methyl tert-butyl carbonate | 3-(Phenylamino)-1,3-oxazinan-2-one | 83 |
| Benzylamine | Butane-1,3-diol | Methyl tert-butyl carbonate | 3-Benzyl-6-methyl-1,3-oxazinan-2-one | 75 |
| Benzylamine | 3-Methylbutane-1,3-diol | Methyl tert-butyl carbonate | 3-Benzyl-6,6-dimethyl-1,3-oxazinan-2-one | 45 |
Data sourced from McElroy, C. R., et al. (2012). rsc.orgresearchgate.net
Intermolecular Cyclization via Bis(methyl carbonate) Derivatives
An alternative route using dialkyl carbonates involves a two-step, one-pot reaction starting with a dicarbonate (B1257347) derivative of a 1,3-diol. nih.gov This method proceeds via an initial intermolecular reaction between a primary amine and the dicarbonate, which forms a linear carbamate intermediate. This is followed by a subsequent intramolecular cyclization, where a carbonate group functions as a leaving group, to yield the six-membered cyclic carbamate. nih.gov This represents the first example of a carbonate that reacts sequentially, first at the carbonyl center and then as a leaving group, to form the cyclic product. nih.gov
Influence of Steric Factors on Reaction Yield and Regioselectivity
The yield and regioselectivity of the dialkyl carbonate-mediated synthesis are significantly influenced by steric factors of both the dialkyl carbonate and the 1,3-diol substrate. rsc.orgresearchgate.net
Influence of the Dialkyl Carbonate: Research shows that using a more sterically hindered dialkyl carbonate leads to a higher yield of the 1,3-oxazinan-2-one. rsc.orgresearchgate.net This is attributed to the suppression of side reactions.
Table 2: Effect of Dialkyl Carbonate on the Yield of 3-Benzyl-6-methyl-1,3-oxazinan-2-one
| Dialkyl Carbonate | Yield (%) |
|---|---|
| Dimethyl carbonate | 18 |
| Diethyl carbonate | 43 |
| Diprop-2-yl carbonate | 65 |
| Methyl tert-butyl carbonate | 75 |
Data sourced from McElroy, C. R., et al. (2012). rsc.orgresearchgate.net
Influence of the 1,3-Diol: Conversely, increasing the steric hindrance of the 1,3-diol substrate leads to a decrease in the reaction yield. rsc.orgresearchgate.net The reaction is most efficient with primary-primary diols and progressively less so with primary-secondary, primary-tertiary, and secondary-tertiary diols. acs.orgresearchgate.net
A key observation in these reactions is the high level of regioselectivity. When using unsymmetrical diols containing one primary hydroxyl group, the substituent(s) are selectively found at the 6-position of the resulting 1,3-oxazinan-2-one ring. researchgate.net For example, the reaction of benzylamine with butane-1,3-diol exclusively yields 3-benzyl-6-methyl-1,3-oxazinan-2-one, confirming that the intramolecular cyclization occurs preferentially via nucleophilic attack on the less hindered CH2 group. researchgate.net
Ethylene (B1197577) Carbonate as a Carbonylating Agent
A high-yielding and straightforward synthesis of 1,3-oxazinan-2-ones can be achieved using ethylene carbonate as a carbonylating agent. researchgate.net This method involves the reaction of a 3-amino-1-propanol derivative with ethylene carbonate in the presence of a catalytic amount of a strong, non-nucleophilic base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). The reaction proceeds via an intermolecular cyclization through a double BAc2 mechanism. A key advantage of this protocol is that ethylene carbonate can serve as both the reagent and the solvent, allowing the reaction to be carried out under neat conditions. This simplifies the experimental procedure and often leads to the isolation of the pure 1,3-oxazinan-2-one product in high yield through simple liquid-liquid extraction, with further purification possible by recrystallization. researchgate.net This approach has demonstrated general applicability with various substrates, including aryl bis(3-amino-propan-1-ol) compounds. researchgate.net
Transition Metal-Catalyzed Cyclization Reactions for 1,3-Oxazinan-2-ones
Transition metal catalysis offers powerful and versatile tools for the synthesis of 1,3-oxazinan-2-ones and their analogues. nih.govresearchgate.netresearchgate.net These methods often proceed under mild conditions with high efficiency and selectivity.
Palladium and copper catalysts are extensively used in decarboxylative reactions of cyclic carbamates to generate valuable intermediates for the synthesis of various heterocyclic compounds. nih.gov While not a direct synthesis of the 1,3-oxazinan-2-one ring itself, these transformations utilize pre-formed cyclic carbamates as precursors.
Palladium-Catalyzed Reactions: Palladium-catalyzed decarboxylative cycloadditions of vinyl cyclic carbamates have emerged as a highly effective method for constructing diverse carbo- and heterocyclic structures. researchgate.netresearchgate.netstmarys-ca.edu These reactions typically proceed through the formation of a π-allyl-palladium intermediate upon decarboxylation, which can then react with various partners. researchgate.net This strategy is known for its high reactivity, excellent regioselectivity, and good functional group compatibility. researchgate.netstmarys-ca.edu
Copper-Catalyzed Reactions: Copper-catalyzed decarboxylative reactions, particularly with propargylic or ethynyl (B1212043) cyclic carbamates, provide efficient routes to allenes, ethynyl-containing heterocycles, and molecules with tetrasubstituted stereogenic centers. nih.govrsc.orgrsc.org The decarboxylation of ethynyl cyclic carbamates often requires a copper catalyst to form a zwitterionic intermediate, which can then undergo cyclization with suitable acceptors to yield various N-heterocycles. nih.gov These copper-catalyzed methods are advantageous due to their high selectivity, low cost, and mild reaction conditions. rsc.org
| Catalyst System | Substrate Type | Key Intermediate | Resulting Products |
| Palladium(0) | Vinyl cyclic carbamates | π-Allyl-palladium | Diverse carbo- and heterocycles |
| Copper(I/II) | Ethynyl/Propargyl cyclic carbamates | Zwitterionic allenylidene | Allenes, ethynyl-heterocycles |
This table summarizes the general features of palladium- and copper-catalyzed decarboxylative transformations of cyclic carbamates.
A novel and powerful strategy for synthesizing cyclic carbamates, including six-membered 1,3-oxazinan-2-ones, involves a cobalt-catalyzed dealkylative cyclization. organic-chemistry.orgchemrxiv.orgnih.govchemrxiv.org This method operates through a transition-metal hydrogen atom transfer (MHAT) and radical-polar crossover (RPC) mechanism. organic-chemistry.orgresearchgate.net The reaction is typically initiated by a cobalt-hydride species that adds to an alkenyl carbamate, generating a carbon-centered radical. researchgate.net This radical can then undergo a crossover to a cationic alkylcobalt(IV) intermediate, which is susceptible to intramolecular attack by the carbamate oxygen. organic-chemistry.orgchemrxiv.orgchemrxiv.org This functional-group-tolerant and scalable method allows for the synthesis of five- to eight-membered cyclic carbamates under mild conditions. organic-chemistry.orgchemrxiv.orgnih.gov The process is guided by the Markovnikov-selective addition of the cobalt hydride to the alkene. chemrxiv.orgchemrxiv.org
Gold catalysts, particularly cationic Au(I) complexes, have proven to be highly effective in promoting the oxycyclization of allenic carbamates to afford 1,3-oxazinan-2-one derivatives. d-nb.inforesearchgate.netbeilstein-journals.org This methodology offers an expeditious route to these heterocycles under mild reaction conditions. d-nb.infobeilstein-journals.org The reaction proceeds with complete regioselectivity, where the carbamate oxygen attacks the central carbon of the allene (B1206475) system activated by the gold catalyst. d-nb.infobeilstein-journals.orgresearchgate.net
A key feature of this method is the ability to control the product outcome based on the reaction temperature. At room temperature, the kinetically controlled product, a 6-methylene-1,3-oxazinan-2-one, is formed. d-nb.infobeilstein-journals.orgresearchgate.net However, upon heating, this can isomerize to the thermodynamically more stable 1,3-oxazin-2-one derivative. d-nb.infobeilstein-journals.org This approach avoids the need for complex prefunctionalization of the starting materials and minimizes the formation of byproducts. d-nb.info The mechanism is believed to involve the coordination of the gold catalyst to the proximal double bond of the allene, followed by intramolecular nucleophilic attack of the carbamate oxygen. d-nb.inforesearchgate.net
| Catalyst | Substrate | Conditions | Product |
| [AuClPPh₃]/AgOTf | Allenic Carbamate | CH₂Cl₂, rt | 6-Methylene-1,3-oxazinan-2-one (Kinetic) |
| [AuClPPh₃]/AgOTf | Allenic Carbamate | CH₂Cl₂, 130°C | 1,3-Oxazin-2-one (Thermodynamic) |
This interactive table outlines the conditions for the gold-catalyzed oxycyclization of allenic carbamates leading to different 1,3-oxazinan-2-one derivatives.
Multi-Component Reaction (MCR) Strategies for the Synthesis of 1,3-Oxazinan-2-one Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient approach to complex molecules like 1,3-oxazinan-2-one derivatives. organic-chemistry.orgmdpi.comyoutube.com
While specific MCRs leading directly to 4,4,6-trimethyl-1,3-oxazinan-2-one are not extensively detailed in the provided search results, the principles of MCRs can be applied to the synthesis of related heterocyclic structures. For instance, a one-pot synthesis of 1,3-oxazinan-2-ones has been described involving 1,3-diols, amines, and a dialkyl carbonate in the presence of a base. researchgate.net This can be considered a type of multi-component synthesis where the reactants are combined to form the final heterocyclic product in a tandem fashion. The reaction likely proceeds through initial carbamate formation followed by intramolecular cyclization. The efficiency of such reactions can be influenced by the steric hindrance of the dialkyl carbonate and the 1,3-diol used. researchgate.net
Environmentally Benign Catalysis in Aqueous Media
The development of synthetic protocols that operate in aqueous media is a cornerstone of green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents. An efficient and sustainable method for synthesizing 1,3-oxazine derivatives has been demonstrated through a one-pot, multicomponent condensation. tandfonline.com This approach utilizes an aqueous solution of sodium p-toluenesulfonate (NaPTS), a hydrotrope, which facilitates the reaction of naphthols, anilines, and formaldehyde (B43269) at room temperature. tandfonline.com The use of this nontoxic, reusable, and inexpensive hydrotropic solution allows for the synthesis of a wide range of substituted tandfonline.comnih.govoxazine (B8389632) derivatives in high yields (up to 92%) with simple product isolation. tandfonline.com
While this specific example focuses on naphthoxazine derivatives, the principle represents a significant advancement in the environmentally benign synthesis of the broader 1,3-oxazine class. Further research has explored other green approaches, such as using nanocomposite catalysts under solvent-free conditions, which also offer high yields, short reaction times, and the ability to recycle the catalyst. rsc.org These methods underscore a shift towards more sustainable synthetic practices in heterocyclic chemistry.
Synthetic Routes Involving 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (Diketene-Acetone Adduct)
The diketene-acetone adduct, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, serves as a versatile and more manageable surrogate for the highly reactive and lachrymatory diketene (B1670635). This stable liquid can be conveniently handled at room temperature and is a key precursor in the synthesis of various heterocyclic compounds, including 1,3-oxazine derivatives. Its utility stems from its ability to generate a highly reactive intermediate upon heating.
Generation of Acylketene Intermediates and Subsequent Cycloadditions
The synthetic power of the diketene-acetone adduct lies in its thermal decomposition. Upon heating, it undergoes a retro-Diels-Alder reaction, eliminating acetone (B3395972) to generate acetylketene, a highly reactive acylketene intermediate. This transformation is often performed at temperatures between 120-165°C, either neat or in a high-boiling solvent like xylene. The in-situ generation of acetylketene avoids the challenges associated with handling diketene directly.
This reactive acetylketene intermediate can then participate in various cycloaddition reactions. For instance, it can undergo a [4+2] cycloaddition (Diels-Alder type) reaction with suitable dienophiles. This reactivity is central to the formation of six-membered heterocyclic rings, including the 1,3-oxazine core structure. The diketene-like reactivity is rationalized by this thermal fragmentation to the acetylketene intermediate, a mechanism supported by kinetic studies and trapping experiments.
Reactions with Isocyanates and Imines for Oxazine Derivatives
The acylketene intermediate generated from the diketene-acetone adduct readily reacts with various heterocumulenes and imines to form a range of oxazine derivatives.
Reaction with Isocyanates: The reaction with isocyanates is a prominent method for forming 1,3-oxazine-2,4-dione systems. The acetylketene intermediate undergoes a cycloaddition with the isocyanate to yield substituted 6-methyl-1,3-oxazine-2,4-dione derivatives. The reaction typically involves heating one equivalent of the diketene-acetone adduct with an excess of an alkyl or aryl isocyanate. This method has been successfully applied to a variety of isocyanates, providing moderate to excellent yields of the corresponding dione (B5365651) products.
Table 1: Synthesis of 1,3-Oxazine-2,4-dione Derivatives from Diketene-Acetone Adduct and Isocyanates Data sourced from Harmon, R. E. (1977). nih.gov
| R-Group in Isocyanate (R-NCO) | Reaction Temperature (°C) | Yield (%) | Melting Point (°C) |
| Phenyl | 160-165 | 78 | 158-159 |
| p-Tolyl | 160-165 | 75 | 165-166 |
| p-Anisyl | 160-165 | 70 | 175-176 |
| p-Chlorophenyl | 160-165 | 80 | 180-181 |
| Cyclohexyl | 130-135 | 65 | 114-115 |
Reaction with Imines: Imines also serve as effective reaction partners for the thermally generated acetylketene. Heating the diketene-acetone adduct with various imines, such as N-benzylideneaniline or N-benzylidenealkylamines, leads to the formation of 3,4-dihydro-2H-1,3-oxazin-4-one derivatives. mdpi.com The reaction proceeds via a [4+2] cycloaddition between the acylketene and the C=N bond of the imine. Careful control of the reaction temperature is crucial, as some of the resulting oxazinone products may be unstable under the conditions required for their formation. mdpi.com
Table 2: Reaction of Diketene-Acetone Adduct with Imines Data sourced from Yamamoto, Y., et al. (1983). mdpi.com
| Imine | Product | Yield (%) |
| N-Benzylideneaniline | 3,4-Dihydro-6-methyl-2,3-diphenyl-2H-1,3-oxazin-4-one | 62 |
| N-Benzylidenemethylamine | 3,4-Dihydro-3,6-dimethyl-2-phenyl-2H-1,3-oxazin-4-one | 55 |
| N-Benzylidene-n-propylamine | 3,4-Dihydro-6-methyl-2-phenyl-3-n-propyl-2H-1,3-oxazin-4-one | 58 |
Cyclization of Functionalized Hydroxycarboxamides to 1,3-Oxazinan-4-ones
An alternative strategy for constructing the 1,3-oxazine ring system involves the intramolecular cyclization of suitably functionalized acyclic precursors. One such method begins with chiral starting materials, like carbohydrate derivatives, to produce chiral 1,3-oxazinan-2-ones. rsc.org In a representative synthesis, a 3-hydroxy-gamma-butyrolactone is reacted with a primary amine to form an amide. This intermediate is then reduced and subsequently carbonylated to yield the desired chiral 6-hydroxymethyl 1,3-oxazinan-2-one. rsc.org This pathway highlights the use of readily available chiral pool materials to access optically pure heterocyclic compounds.
Another approach describes a Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, which are derived from α-amino acids. researchgate.net This metal-free method uses silica-supported perchloric acid as an efficient and environmentally friendly catalyst to produce various 1,3-oxazinane-2,5-diones in good yields. researchgate.net Although the starting materials and final product differ slightly in their substitution pattern from the title compound, these cyclization strategies are fundamental in heterocyclic synthesis and can be adapted for a range of oxazinone derivatives.
Oxidative Rearrangement Strategies for Fused Oxazinoquinolines
The synthesis of more complex, fused heterocyclic systems such as oxazinoquinolines can be achieved through advanced oxidative strategies. These reactions often create the fused ring system in a single, efficient step. One such strategy is the domino Knoevenagel- tandfonline.comnih.gov-hydride shift-cyclization reaction. This process has been used to convert N-aryl-1,4-benzoxazepine derivatives into condensed 1,2,8,9-tetrahydro-7bH-quinolino[1,2-d] tandfonline.commdpi.combenzoxazepine systems with high diastereoselectivity. chimia.ch
In a different approach, an integrated one-pot process utilizes a domino oxidative cyclization to afford 1,3-oxazinan-2-ones. nih.gov This method involves the Michael addition of α-isocyanoacetates to phenyl vinyl selenones, followed by a Brønsted acid-catalyzed cyclization. nih.gov In this sequence, the phenylselenonyl group serves multiple roles: first as an activator for the Michael reaction, then as a leaving group, and finally as a latent oxidant that facilitates the final ring-forming step. nih.gov While not a rearrangement in the classical sense, this oxidative cyclization represents a modern and efficient strategy for constructing the oxazinone core. Furthermore, hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) are known to mediate oxidative cyclization reactions, for instance, in the preparation of isoquinoline (B145761) N-oxides from ketoximes and alkenes, showcasing the power of oxidative methods in building complex nitrogen-containing heterocycles. nih.gov
Elucidation of Reaction Mechanisms and Investigation of Selectivity in 1,3 Oxazinan 2 One Formation
Detailed Mechanistic Analysis of Dialkyl Carbonate Reactions (BAc2/BAl2 Mechanisms)
The reaction of 3-amino alcohols with dialkyl carbonates (DACs) to form 1,3-oxazinan-2-ones is a key synthetic route. This transformation is governed by a delicate interplay of competing reaction mechanisms, primarily the base-catalyzed bimolecular acyl cleavage (BAc2) and the base-catalyzed bimolecular alkyl cleavage (BAl2). researchgate.netresearchgate.net
The formation of the 1,3-oxazinan-2-one (B31196) ring is a result of a precise sequence of these mechanisms. researchgate.net The process is initiated by a nucleophilic attack of the amino group of the 3-amino alcohol onto the carbonyl carbon of the dialkyl carbonate. The relative propensity for the reaction to proceed via a BAc2 or BAl2 pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. According to the Hard and Soft Acids and Bases (HSAB) theory, hard nucleophiles preferentially attack the hard carbonyl carbon (sp² hybridized), favoring the BAc2 mechanism. Conversely, soft nucleophiles tend to attack the softer alkyl carbon (sp³ hybridized), promoting the BAl2 mechanism. Temperature also plays a crucial role in this selectivity. researchgate.net
In the context of intramolecular cyclization to form 1,3-oxazinan-2-ones, an entropic effect comes into play, which can lower the Gibbs activation energy, thereby facilitating transformations that would typically require higher temperatures. researchgate.netresearchgate.net This allows for the use of only a catalytic amount of base in many cases, as the leaving group, such as methoxycarbonyl (CH₃OCOO⁻), can decompose and regenerate the base. researchgate.net The intricate balance between these competing pathways is critical for achieving high yields of the desired cyclic product and minimizing the formation of by-products. researchgate.netresearchgate.net
Characterization of Intermediates in Decarboxylative Cyclizations (e.g., Zwitterionic and Aza-Quinone Methide Species)
While direct decarboxylative cyclization leading to 4,4,6-trimethyl-1,3-oxazinan-2-one is not extensively detailed in the provided search results, related cyclization reactions offer insights into potential intermediates. For instance, in the synthesis of other heterocyclic systems, zwitterionic intermediates are often proposed. These species can arise from the initial nucleophilic attack of an amine on a carbonyl compound.
In mechanistically related syntheses, such as the formation of 1,4-dihydro-2H-1,3-benzoxazine-2-ones, the isolation of reaction intermediates has supported unusual ring-expansion sequences. These can proceed from an α-alkylidene, five-membered cyclic carbonate to a six-membered cyclic carbamate (B1207046) through an N-induced isomerization. nih.gov Although not directly involving a decarboxylative step for the final ring formation, this highlights the potential for complex, multi-step pathways with characterizable intermediates.
Kinetic and Thermodynamic Considerations in Intramolecular Cyclization Processes
The intramolecular cyclization to form 1,3-oxazinan-2-ones is subject to both kinetic and thermodynamic control. The rate of cyclization is influenced by factors such as the pH of the reaction medium and the temperature. researchgate.net For instance, studies on the cyclization of related succinimide (B58015) derivatives show a multi-step process with a change in the rate-determining step depending on the pH. researchgate.net
In the synthesis of 1,3-oxazinane-2,5-diones from N-Cbz-protected diazoketones, the reaction is catalyzed by a Brønsted acid and proceeds under mild conditions. frontiersin.orgnih.gov The use of a silica-supported catalyst can improve yields by minimizing side product formation. frontiersin.org The favorability of the cyclization is also influenced by the Thorpe-Ingold effect, where the presence of gem-dialkyl groups on the backbone, such as the two methyl groups at the 4-position in this compound, can accelerate the rate of ring closure by decreasing the internal angle of the open-chain precursor, thus bringing the reactive ends closer together. nih.gov This effect can help to override thermodynamically favored parasitic cyclization processes. nih.gov
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| HClO₄ | Methanol | Not specified | 12 | frontiersin.org |
| Silica-supported H₂SO₄ | Methanol | Not specified | 35 | frontiersin.org |
| Silica-supported HClO₄ | Methanol | Not specified | up to 90 | frontiersin.orgnih.gov |
Role of Catalytic Activation in Carbon Dioxide Functionalization
The utilization of carbon dioxide (CO₂) as a C1 building block for the synthesis of 1,3-oxazinan-2-ones represents a green and sustainable approach. This transformation typically requires catalytic activation of the relatively inert CO₂ molecule. researchgate.netiitm.ac.in
Various catalytic systems have been developed for this purpose. For instance, silver-mediated cascade reactions have been employed for the synthesis of functionalized 1,4-dihydro-2H-benzo-1,3-oxazin-2-ones from CO₂. nih.govresearchgate.net In these reactions, the catalyst plays a crucial role in both the initial carboxylation step and subsequent cyclization.
For the synthesis of cyclic carbonates from CO₂ and epoxides, bifunctional catalysts containing both acidic and basic sites have shown high activity and selectivity. iitm.ac.in The basic sites, often amine groups, activate CO₂ by forming surface carbamate species. The acidic sites then activate the epoxide, facilitating the nucleophilic attack of the carbamate to form the cyclic carbonate. iitm.ac.in The strength and density of these active sites are critical for optimizing the catalytic performance. iitm.ac.in Similarly, palladium-catalyzed carbonylative cyclization of propargyl alcohols with CO₂ provides another route to related heterocyclic structures. researchgate.net
Stereochemical Outcomes and Diastereoselectivity in 1,3-Oxazinan-2-one Syntheses
The synthesis of this compound, which contains a chiral center at the 6-position, necessitates control over stereochemistry. Diastereoselective synthetic routes are crucial for obtaining enantiomerically pure or enriched products, which is often a requirement for biologically active compounds. nih.gov
One powerful strategy involves the use of chiral auxiliaries or catalysts. For example, the diastereoselective synthesis of α-methyl and α-hydroxy-β-amino acids has been achieved using 4-substituted-1,3-oxazinan-6-ones as chiral templates. researchgate.netnih.gov Enolate reactions of these oxazinanones proceed with excellent trans diastereoselectivity to produce 5-alkyl- or 5-hydroxy-substituted derivatives. researchgate.netnih.gov
In other approaches, the stereochemistry of the starting material, such as a chiral 3-amino alcohol, can direct the stereochemical outcome of the cyclization. The development of stereoselective methods is a key area of research in the synthesis of complex 1,3-oxazinan-2-one derivatives. researchgate.net
| Reaction Type | Key Reagent/Catalyst | Diastereoselectivity | Reference |
| α-Alkylation | KHMDS/HMPA | Excellent anti-selectivity | researchgate.net |
| Enolate Acylation | Acyl Halides | Diastereoselective | researchgate.net |
Pathways of By-Product Formation and Strategies for Minimization
Several side reactions can compete with the desired formation of 1,3-oxazinan-2-ones, leading to the formation of by-products and reduced yields. In the reaction of 3-amino alcohols with dialkyl carbonates, the intermolecular reaction between two molecules of the amino alcohol and one molecule of the dialkyl carbonate can lead to the formation of linear carbamates and ethers, rather than the desired cyclic product. researchgate.net
In the Brønsted acid-catalyzed cyclization of N-Cbz-protected diazoketones, potential side reactions include the formation of O-H insertion products. frontiersin.orgnih.gov The choice of catalyst and reaction conditions is critical to minimize these competing pathways. For example, the use of a silica-supported acid catalyst was found to be beneficial in improving the yield of the desired oxazinanone by reducing the formation of side products. frontiersin.org
Strategies to minimize by-product formation include:
Careful control of reaction conditions: Optimizing temperature, reaction time, and the stoichiometry of reactants can favor the desired intramolecular cyclization over intermolecular side reactions. researchgate.net
Use of appropriate catalysts: Selecting a catalyst that selectively promotes the desired reaction pathway is crucial. For example, bifunctional catalysts can enhance the efficiency of CO₂ incorporation. iitm.ac.in
High dilution conditions: Performing the reaction at high dilution can favor intramolecular reactions over intermolecular ones, thereby reducing the formation of oligomeric or polymeric by-products.
Advanced Spectroscopic and Chromatographic Characterization of 4,4,6 Trimethyl 1,3 Oxazinan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the molecular structure of organic compounds in solution. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental data for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. vscht.cz For 4,4,6-trimethyl-1,3-oxazinan-2-one, specific signals corresponding to the methyl groups and the methylene (B1212753) and methine protons of the oxazinane ring are expected. The integration of these signals provides the ratio of protons in each unique environment. vscht.cz
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. organicchemistrydata.org The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding to electronegative atoms, such as oxygen and nitrogen in the oxazinane ring. organicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~150-160 |
| C4 (C(CH₃)₂) | - | ~50-60 |
| C4-CH₃ (axial) | ~1.2-1.4 | ~25-30 |
| C4-CH₃ (equatorial) | ~1.3-1.5 | ~25-30 |
| C5 (-CH₂-) | ~1.7-2.0 | ~40-50 |
| C6 (-CH-) | ~4.0-4.5 | ~70-80 |
| C6-CH₃ | ~1.1-1.3 (doublet) | ~20-25 |
| N3-H | ~6.0-8.0 (broad) | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To definitively establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. ipb.pt
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduox.ac.uk Cross-peaks in the COSY spectrum of this compound would confirm the coupling between the C5 methylene protons and the C6 methine proton. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlations). columbia.eduepfl.ch The HSQC spectrum is invaluable for assigning the carbon signals based on the already assigned proton signals. It would show correlations between the C5 protons and C5, the C6 proton and C6, and the methyl protons with their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the C4-methyl protons to the C4 and C5 carbons, and from the C6-methyl protons to the C6 and C5 carbons. It would also show a correlation from the C5 protons to C4 and C6, confirming the ring structure.
Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique for analyzing mixtures. It separates the NMR signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. While the primary focus here is on a pure compound, DOSY could be employed to confirm the purity of the synthesized this compound by showing that all proton signals belong to a single species with the same diffusion coefficient.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. slideshare.net It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. slideshare.net
High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₇H₁₃NO₂), the expected exact mass can be calculated and compared to the experimental value obtained from HR-MS, providing strong evidence for the correct molecular formula.
Table 2: Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
| C₇H₁₃NO₂ | ¹²C, ¹H, ¹⁴N, ¹⁶O | 143.09463 |
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. libretexts.orgmiamioh.edu The fragmentation of this compound would be expected to proceed through characteristic pathways for cyclic carbamates.
Common fragmentation pathways could include:
Loss of a methyl group: A peak corresponding to [M-15]⁺ would indicate the loss of a CH₃ radical.
Ring cleavage: The oxazinane ring can undergo various cleavage patterns, leading to characteristic fragment ions. For example, a retro-Diels-Alder type reaction could occur.
Decarbonylation/Decarboxylation: Loss of CO or CO₂ from the molecular ion or fragment ions is a common pathway for carbonyl-containing compounds.
By analyzing the masses of the fragment ions, the connectivity of the molecular structure can be further corroborated.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum is dominated by absorptions corresponding to its core functional groups: the cyclic carbamate (B1207046) (urethane), and the alkyl groups. The most prominent feature is the strong, sharp absorption band of the carbonyl (C=O) group within the cyclic carbamate structure, which is typically observed in the 1740-1680 cm⁻¹ region. masterorganicchemistry.com The precise position of this peak can be influenced by ring strain and hydrogen bonding.
Other key absorptions include the C-H stretching vibrations of the methyl and methylene groups, which appear just below 3000 cm⁻¹. masterorganicchemistry.com The C-O and C-N stretching vibrations within the oxazinane ring also produce characteristic bands in the fingerprint region (approximately 1300-1000 cm⁻¹), further confirming the heterocyclic structure. The analysis of these key absorptions allows for rapid confirmation of the compound's identity.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Carbonyl (C=O) | Stretch | 1740 - 1680 | Strong, Sharp |
| C-H (Alkyl) | Stretch | 2980 - 2850 | Medium to Strong |
| C-O (Ether) | Stretch | 1260 - 1200 | Strong |
| C-N (Amine) | Stretch | 1250 - 1180 | Medium |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be calculated.
While specific crystallographic data for this compound is not widely published, the technique's application to related 1,3-oxazine structures has been documented. researchgate.net Such an analysis would provide definitive proof of the compound's constitution and conformation, including the puckering of the oxazinane ring and the spatial orientation of the three methyl groups. The data generated are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and influence the material's physical properties.
A typical crystallographic analysis would report the parameters listed in the table below, which define the unit cell of the crystal lattice. researchgate.net
Table 2: Representative Crystallographic Parameters Determined by X-ray Diffraction
| Parameter | Description |
| Crystal System | The symmetry classification of the crystal (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal structure (e.g., P2₁/c). |
| a, b, c (Å) | The dimensions of the unit cell edges in angstroms. |
| α, β, γ (°) | The angles between the unit cell edges in degrees. |
| Volume (ų) | The total volume of the unit cell. |
| Z | The number of molecules per unit cell. |
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, HPLC)
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for assessing purity, identifying impurities, and quantifying the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for the analysis of volatile and thermally stable compounds. researchgate.net In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification. For this compound (molar mass 143.18 g/mol ), GC-MS would be used to detect and identify any volatile impurities from its synthesis, such as starting materials or side-products. cymitquimica.com
High-Performance Liquid Chromatography (HPLC) is a complementary technique used to separate compounds in a liquid mobile phase. nih.gov It is particularly useful for compounds that are non-volatile or thermally sensitive. The separation occurs in a column packed with a solid stationary phase. By coupling HPLC with a detector like a Diode-Array Detector (DAD) or a mass spectrometer, it is possible to quantify the purity of the main compound and analyze non-volatile impurities. The method's performance is validated by assessing parameters such as linearity, precision, and accuracy, often achieving high coefficients of determination (R² > 0.99) and low relative standard deviations (RSD). nih.gov
Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound
| Technique | Principle | Primary Application | Analytes |
| GC-MS | Separation of volatile components in the gas phase followed by mass-based detection. | Purity testing, identification of volatile impurities and by-products. | Volatile and thermally stable compounds. |
| HPLC | Separation of components in a liquid phase based on differential partitioning. | Quantification of purity, analysis of non-volatile or thermally labile impurities. | Soluble compounds, including non-volatile and thermally sensitive ones. |
Computational Chemistry and Theoretical Investigations of 4,4,6 Trimethyl 1,3 Oxazinan 2 One and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. pnnl.gov This method is favored for its balance of computational cost and accuracy. DFT calculations focus on the electron density to determine the energy and properties of a molecule, providing deep insights into its behavior. uctm.edu
A fundamental step in any theoretical investigation is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. uctm.edu This process identifies the most stable three-dimensional structure of the molecule, known as a stationary point on the potential energy surface. For 4,4,6-trimethyl-1,3-oxazinan-2-one, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.
DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G(d,p), are employed to perform these optimizations. nih.gov The result is a set of optimized structural parameters, including bond lengths and angles, that correspond to the molecule's most probable structure in the gas phase. uctm.edu These calculations also provide the energetic profile, which is crucial for comparing the stability of different isomers or conformers. chemrxiv.org
Table 1: Representative Theoretical Bond Lengths and Angles for an Optimized Oxazinanone Ring This table is illustrative, based on typical values obtained from DFT calculations for similar heterocyclic systems.
| Parameter | Typical Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|
| C=O Bond Length | ~1.21 Å |
| C-N Bond Length (in amide) | ~1.36 Å |
| C-O Bond Length (in ester) | ~1.35 Å |
| O-C-N Bond Angle | ~115° |
| C-N-C Bond Angle | ~120° |
Computational methods are increasingly used to predict spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a primary example. nih.gov Calculating the ¹H and ¹³C NMR spectra for a proposed structure and comparing it with experimental data serves as a powerful tool for structural elucidation and verification. idc-online.comnrel.gov
The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. pnnl.gov The accuracy of these predictions can be very high, often with mean average errors of less than 0.1 ppm for ¹H and 1.4 ppm for ¹³C, rivaling experimental accuracy. idc-online.comnrel.gov For complex molecules, these in silico predictions can help assign specific signals and distinguish between different isomers or conformers. idc-online.com The development of machine learning protocols trained on DFT calculations and experimental data has further enhanced the speed and accuracy of these predictions. pnnl.govnrel.govnih.gov
Table 2: Illustrative Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data to demonstrate the application of computational prediction.
| Carbon Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Predicted Shift (ppm) (DFT/GIAO) | Difference (ppm) |
|---|---|---|---|
| C2 (C=O) | 155.0 | 154.5 | -0.5 |
| C4 | 55.0 | 55.3 | +0.3 |
| C5 | 48.0 | 47.8 | -0.2 |
| C6 | 75.0 | 75.1 | +0.1 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.comwikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govlibretexts.org
DFT calculations provide detailed information about the energy levels and spatial distribution of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity and stability. nih.govnumberanalytics.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is expected to be localized around the regions of higher electron density, such as the oxygen and nitrogen atoms, while the LUMO would likely be centered on the electrophilic carbonyl carbon.
Table 3: Representative Frontier Molecular Orbital Energies This table is illustrative, based on DFT calculations for similar heterocyclic compounds. nih.gov
| Orbital | Property | Typical Calculated Value (eV) |
|---|---|---|
| HOMO | Energy | -6.12 |
| LUMO | Energy | -1.58 |
| Energy Gap | ΔE (ELUMO - EHOMO) | 4.54 |
Theoretical Studies on Reaction Mechanisms and Transition State Characterization
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, and the high-energy transition states that connect them. mdpi.com DFT calculations are used to determine the activation barriers of reactions, providing insight into reaction rates and identifying the rate-determining step. mdpi.com
For a molecule like this compound, theoretical studies could investigate various reactions, such as its synthesis or subsequent transformations. For example, the mechanism of nucleophilic addition to the carbonyl group can be modeled. researchgate.net Such a study would involve locating the transition state structure for the nucleophilic attack and calculating its energy relative to the reactants. This approach allows for a comparison of different possible reaction pathways and helps explain observed product distributions and stereoselectivity. mdpi.commdpi.com
Conformational Analysis and Exploration of Conformational Equilibria (e.g., Anomeric Effect in Oxazinane Systems)
Six-membered rings like the oxazinane core of this compound are not planar and exist in various conformations, most commonly chair and twist-boat forms. researchgate.net Conformational analysis involves determining the relative energies of these different spatial arrangements and understanding the factors that govern the equilibrium between them.
A key stereoelectronic factor in such heterocyclic systems is the anomeric effect. wikipedia.org The anomeric effect, first observed in carbohydrate chemistry, describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to prefer an axial orientation, which is often sterically more hindered. wikipedia.orgscripps.edu This preference is typically explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (like oxygen) and the antibonding orbital (σ*) of the C-substituent bond. rsc.org In the 1,3-oxazinane (B78680) ring system, the presence of both an oxygen and a nitrogen atom adjacent to the stereocenters complicates these interactions. Computational methods can quantify the energies of the different conformers, revealing the preferred orientations of the methyl groups on the ring and providing insight into the subtle balance of steric and electronic effects that determine the conformational equilibrium. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While DFT calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by applying classical mechanics, allowing researchers to observe conformational changes, solvent interactions, and binding events in a simulated environment. uoa.gr
For this compound, an MD simulation could be used to explore its conformational landscape by simulating its movement over nanoseconds or microseconds. nih.gov This would reveal the flexibility of the ring system and the timescales of interconversion between different conformers. Furthermore, if the molecule is being investigated as a potential inhibitor of an enzyme, MD simulations can assess the stability of its docked pose within the enzyme's active site. uoa.grnih.gov By observing the interactions between the molecule and amino acid residues over time, researchers can validate binding models and gain a deeper understanding of the molecular recognition process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies on Oxazinone Scaffolds (General)
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com These models are instrumental in drug discovery for predicting the activity of newly designed or untested molecules, thereby optimizing the lead discovery and development process. nih.govrsc.org The fundamental principle of QSAR lies in the hypothesis that variations in the structural or physicochemical properties of compounds within a series are directly related to changes in their biological effects. youtube.com
QSAR studies can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) methods. 2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties like lipophilicity (logP) and electronic parameters. nih.gov In contrast, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional arrangement of the atoms and the associated steric and electrostatic fields. semanticscholar.orgnih.gov These methods provide a more detailed insight into the structure-activity relationships by generating 3D contour maps that visualize regions where modifications to the molecular structure could enhance or diminish biological activity. semanticscholar.org
The oxazinone scaffold, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, is a constituent of numerous biologically active compounds. imist.ma Consequently, QSAR studies on various oxazinone derivatives have been conducted to elucidate the structural requirements for their specific biological activities, including antibacterial, anticancer, and enzyme inhibitory actions. nih.govijpsonline.com
Research Findings in QSAR of Oxazinone-Related Scaffolds
Several QSAR studies have been successfully applied to derivatives containing scaffolds structurally related to oxazinones, such as oxazolidinones and oxadiazolones, providing valuable insights for the design of more potent therapeutic agents.
A 3D-QSAR study employing the CoMFA method was conducted on a series of oxazolidinone derivatives to understand their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The study revealed a strong correlation between the in vitro activity (MICs) and the steric, electrostatic, and lipophilic properties of the compounds. nih.gov
In a different investigation, 3D-QSAR models were developed for a series of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a target in cancer therapy. researchgate.net Both Topomer CoMFA and HQSAR methods yielded statistically significant models, which were used to guide the design of new, potentially more effective inhibitors. researchgate.net The robustness of these models is crucial for the reliable prediction of the activity of novel compounds.
Similarly, docking-based 3D-QSAR studies have been performed on 1,3,4-oxadiazol-2-one derivatives targeting fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes. semanticscholar.org The developed CoMFA model demonstrated high predictive power, with the results visualized through contour maps that highlight the key structural features influencing inhibitory activity. semanticscholar.org
For a series of oxazine (B8389632) substituted 9-anilinoacridines with antitumor activity, a 3D-QSAR study was carried out using the PHASE module of the Schrödinger suite. ijpsonline.com This study aimed to understand the structural basis for their cytotoxicity against Dalton's lymphoma ascites cells. ijpsonline.com
The statistical robustness of QSAR models is paramount and is typically assessed using parameters such as the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q² or q²), and the standard error of prediction. semanticscholar.orgsbq.org.br A high Q² value (typically > 0.5) indicates good predictive ability of the model. mdpi.com The tables below summarize the statistical results from various QSAR studies on oxazinone-related scaffolds.
Table 1: Statistical Parameters of a CoMFA Model for 1,3,4-oxadiazol-2-one FAAH Inhibitors semanticscholar.org
| Parameter | Value |
|---|---|
| Cross-validated coefficient (Q²) | 0.61 |
| Optimal Number of Components | 4 |
| Squared Correlation Coefficient (R²) | 0.98 |
Table 2: Statistical Parameters of QSAR Models for 3-pyrimidin-4-yl-oxazolidin-2-one mIDH1 Inhibitors researchgate.net
| QSAR Method | Cross-validation coefficient (q²) | Non-cross-validation coefficient (r²) |
|---|---|---|
| Topomer CoMFA | 0.783 | 0.978 |
Table 3: Statistical Parameters of a 3D-QSAR Model for Pyrimido-isoquinolin-quinone Antibacterial Agents nih.gov
| Model | q² | r² |
|---|---|---|
| CoMFA | 0.701 | 0.963 |
Note: S=steric, E=electrostatic, A=acceptor, D=donor
These studies collectively demonstrate the utility of QSAR in understanding the structure-activity landscape of compounds containing the oxazinone motif and its isosteres. The insights gained from these computational models are invaluable for the rational design and optimization of new therapeutic agents with improved potency and selectivity.
Chemical Reactivity and Directed Derivatization of the 4,4,6 Trimethyl 1,3 Oxazinan 2 One Scaffold
Ring-Opening and Re-Cyclization Reactions
The stability of the 1,3-oxazinan-2-one (B31196) ring is a critical factor in its synthetic utility. While generally stable, the ring can be induced to open under specific conditions, providing a pathway to linear amino alcohol derivatives. These reactions are often driven by nucleophilic attack at the carbonyl carbon or by conditions that promote the cleavage of the C-O or N-C bonds within the ring.
For instance, related 2H-1,3-oxazine-2,4(3H)-dione derivatives have been shown to undergo ring contraction upon reaction with potassium cyanide. This process involves an initial attack at either the 2- or 6-position of the oxazine (B8389632) ring, leading to the formation of different heterocyclic systems. rsc.org Although not specifically documented for the 4,4,6-trimethyl derivative, this suggests that the oxazinanone ring can be susceptible to nucleophile-induced transformations.
Furthermore, studies on aziridines fused with a 1,3-oxazinan-2-one moiety demonstrate that the oxazinanone ring can participate in ring-expansion reactions. mdpi.com Rhodium-catalyzed reactions of these fused systems with N-sulfonyl-1,2,3-triazoles lead to the formation of dehydropiperazines, indicating a rearrangement and expansion of the heterocyclic core. mdpi.com
Re-cyclization reactions are also a key aspect of the chemistry of this scaffold. The synthesis of 1,3-oxazinan-2-ones often involves the cyclization of 3-amino-1-propanol derivatives with a carbonyl source. researchgate.net This fundamental reaction can be reversed or utilized in a dynamic fashion to introduce structural diversity. For example, a Brønsted acid-catalyzed domino oxidative cyclization of Michael adducts derived from α-isocyanoacetates and phenyl vinyl selenones provides a one-pot synthesis of substituted 1,3-oxazinan-2-ones. chimia.chnih.gov This integrated process highlights the potential for designing re-cyclization strategies to access a variety of substituted scaffolds. chimia.chnih.gov
Functional Group Interconversions on the Cyclic Carbamate (B1207046) Ring
The cyclic carbamate ring of 4,4,6-trimethyl-1,3-oxazinan-2-one features several sites amenable to functional group interconversions (FGIs). These transformations are crucial for modifying the properties of the molecule and for its elaboration into more complex structures. General principles of FGI, such as oxidation, reduction, and substitution, are applicable to this scaffold. researchgate.netacs.orgcapes.gov.bryoutube.com
The carbonyl group at the 2-position is a key handle for such modifications. For example, it can potentially be reduced to a methylene (B1212753) group to afford the corresponding oxazinane, or it could be converted to a thione. The related compound, 4,4,6-trimethyl-1,3-oxazinane-2-thione, is a known chemical entity, suggesting that the conversion of the carbonyl to a thione is a feasible transformation. case.edunih.govnih.gov
The N-H group of the carbamate offers another site for functionalization. While N-substitution is discussed in a later section, it is important to note that the nature of the N-substituent can be altered through subsequent reactions. For example, an N-benzyl group, often used as a protecting group, can be removed via hydrogenolysis, allowing for the introduction of other functionalities.
The oxygen atom within the ring is generally less reactive in terms of direct interconversion. However, ring-opening reactions, as discussed previously, can expose a hydroxyl group, which can then be subjected to a wide array of standard functional group transformations before a potential re-cyclization step.
Electrophilic and Nucleophilic Attack at Various Positions of the Oxazinanone Core
The electronic nature of the this compound core dictates its susceptibility to electrophilic and nucleophilic attack. The carbonyl carbon (C2) is electrophilic and represents a primary site for nucleophilic attack. This reactivity is fundamental to many of the ring-opening reactions.
Conversely, the nitrogen atom of the carbamate, while part of an amide-like system, can exhibit nucleophilic character, particularly after deprotonation. This allows for reactions with various electrophiles, as will be detailed in the section on N-substituent modifications.
A study on 2H-1,3-oxazine-2,4(3H)-dione derivatives has proposed a mechanism for ring transformation that involves the initial attack of a nucleophile at either the 2- or 6-position of the oxazine ring. rsc.org This suggests that the C6 position, which is adjacent to the ring oxygen and bears a methyl group in the title compound, could also be a site for nucleophilic attack under certain conditions.
Electrophilic attack on the oxazinanone core itself is less common. The ring system is not aromatic and lacks the high electron density that would make it susceptible to typical electrophilic aromatic substitution-type reactions. rsc.orgmasterorganicchemistry.commasterorganicchemistry.com However, electrophilic addition to the enolate, formed by deprotonation at the C5 position, is a plausible and synthetically useful transformation, analogous to the alkylation of N-acyl oxazinanones.
Selective N-Substituent Modifications and Introduction of Side Chains
The nitrogen atom of the 1,3-oxazinan-2-one ring is a key position for introducing structural diversity through the attachment of various substituents and side chains. The N-H proton can be readily removed by a base to generate a nucleophilic nitrogen anion, which can then react with a wide range of electrophiles.
An efficient, one-pot, three-component reaction has been developed for the synthesis of N-substituted 1,3-oxazinan-2-ones from tetraethylammonium (B1195904) bicarbonate, 1,3-dibromopropane, and a primary amine. researchgate.net This method allows for the direct introduction of a variety of N-substituents. Furthermore, N-acyl derivatives of oxazinanones can be synthesized and utilized in stereoselective enolate alkylation reactions. capes.gov.br
The alkylation of the nitrogen can be achieved using various alkyl halides or other electrophilic reagents. Both N- and O-alkylation can be competing processes in related heterocyclic systems, and the reaction conditions can be tuned to favor one over the other. nih.gov For instance, in the alkylation of 2-pyridones, the choice of the counter-ion and solvent can direct the selectivity towards either N- or O-alkylation. nih.gov
The introduction of more complex side chains can be accomplished by using functionalized electrophiles in the N-alkylation step or by further modification of a pre-installed N-substituent. For example, an N-allyl group could be subjected to various transformations, or an N-ester-containing substituent could be hydrolyzed and coupled with other molecules.
| Reagent/Condition | Type of Modification | Resulting Structure | Reference(s) |
| Primary Amine, 1,3-Dibromopropane, Et4NHCO3 | N-Substitution | N-Substituted 1,3-oxazinan-2-one | researchgate.net |
| Acyl Chlorides | N-Acylation | N-Acyl-1,3-oxazinan-2-one | capes.gov.bracs.org |
| Alkyl Halides | N-Alkylation | N-Alkyl-1,3-oxazinan-2-one | nih.gov |
| Base, Electrophile | General N-Functionalization | Variously N-functionalized 1,3-oxazinan-2-ones | researchgate.netnih.gov |
Development of Advanced Derivatization Strategies for Chemical Library Synthesis
The 1,3-oxazinan-2-one scaffold is an attractive core for the development of chemical libraries due to its conformational rigidity and the presence of multiple points for diversification. Advanced derivatization strategies aim to efficiently generate a large number of analogues by systematically varying the substituents at different positions of the ring.
One-pot, multi-component reactions are particularly well-suited for library synthesis. The previously mentioned three-component synthesis of N-substituted 1,3-oxazinan-2-ones is a prime example of such a strategy. researchgate.net By varying the primary amine component, a library of N-substituted analogues can be rapidly assembled.
Another approach involves a "build-and-functionalize" strategy. First, a common 1,3-oxazinan-2-one intermediate is synthesized on a large scale. Then, this core is subjected to a battery of parallel reactions to introduce diversity. For instance, the N-H group can be acylated or alkylated with a variety of reagents in a parallel synthesizer.
The development of solid-phase synthesis routes would further enhance the utility of this scaffold for library generation. By anchoring the 1,3-oxazinan-2-one core to a solid support, excess reagents and by-products can be easily washed away, simplifying the purification process and enabling high-throughput synthesis. While specific solid-phase syntheses for this compound are not extensively documented, the principles of solid-phase organic synthesis can be readily applied to this system.
Polymerization Chemistry Involving Cyclic Carbamate Monomers
Cyclic carbamates, including 1,3-oxazinan-2-ones, are valuable monomers for the synthesis of polyurethanes through ring-opening polymerization (ROP). This approach offers an alternative to the traditional polyaddition reaction of isocyanates and polyols, avoiding the use of hazardous isocyanate precursors.
The anionic ring-opening polymerization of five-membered cyclic carbamates has been shown to produce polyurethanes with controlled molecular weights and narrow polydispersity indices. acs.org This process is believed to proceed through the repeated acylation of in situ formed urethane (B1682113) anions. acs.org Six-membered cyclic carbamates, such as 1,3-oxazinan-2-one derivatives, can also undergo polymerization. The polymerization of 2-ketotetrahydro-1,3-oxazine can be achieved by heating the monomer, with or without a catalyst, to produce a linear polymer. google.com
The polymerization of substituted 1,3-oxazines, such as 2-substituted 1,3-benzoxazines, has also been reported, indicating that substituents on the ring are tolerated in the polymerization process. case.edursc.org Kinetic studies on the ring-opening isomerization polymerization of 5,6-dihydro-4H-1,3-oxazine have provided insights into the mechanism and factors controlling the polymerization. acs.org
The properties of the resulting polyurethanes can be tuned by the choice of the cyclic carbamate monomer. The trimethyl substitution on the this compound monomer would be expected to influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical properties, by introducing steric bulk and affecting chain packing.
| Polymerization Method | Monomer Type | Resulting Polymer | Key Features | Reference(s) |
| Anionic Ring-Opening Polymerization | Five-membered cyclic carbamates | Aliphatic Polyurethanes | Controlled molecular weight, narrow polydispersity | acs.org |
| Thermal Polymerization | 2-Ketotetrahydro-1,3-oxazine | Linear Poly(urethane) | Isomerization polymerization | google.com |
| Cationic Ring-Opening Polymerization | Cyclic Imino Ethers | Copolymers | Unexpected reactivity switch | acs.org |
| Ring-Opening Polymerization | 2-Substituted 1,3-benzoxazines | Poly(benzoxazine)s | Good thermal properties | case.edursc.org |
Applications of 4,4,6 Trimethyl 1,3 Oxazinan 2 One in Advanced Organic Synthesis and Materials Science Research
Utilization as a Versatile Building Block in Complex Molecule Construction
The 1,3-oxazinan-2-one (B31196) framework, particularly in its chiral forms, serves as a valuable building block in asymmetric synthesis. These structures function as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comyork.ac.ukslideshare.net While direct applications of 4,4,6-trimethyl-1,3-oxazinan-2-one in the total synthesis of complex natural products are not extensively documented, the principles of its utility can be inferred from studies on analogous structures.
N-Acyl derivatives of 1,3-oxazinan-2-ones are known to undergo highly stereoselective enolate alkylation and aldol (B89426) reactions. The substituents on the oxazinanone ring play a crucial role in directing the stereochemistry of these transformations. For instance, the gem-dimethyl substitution at the C(6) position in related oxazinanones facilitates exclusive exocyclic cleavage during hydrolysis, which is a critical step for recovering the chiral auxiliary and isolating the desired α-substituted carboxylic acid derivative in high yield. This feature underscores the potential of this compound as a robust chiral auxiliary.
The synthesis of Fusahexin, a natural cyclic hexapeptide, involved the use of a bicyclic dipeptide, tetrahydro-1,3-oxazin-4-one, formed from erythronine and proline. acs.org This demonstrates the utility of the oxazinone core in constructing complex peptide structures. acs.org The stability of the tetrahydro-1,3-oxazin-4-one ring under peptide synthesis conditions highlights the robustness of this heterocyclic system. acs.org
Table 1: Stereoselective Reactions Utilizing Oxazinanone Auxiliaries
| Reaction Type | Auxiliary Type | Key Feature | Outcome |
| Enolate Alkylation | Chiral N-Acyl-1,3-oxazinan-2-one | Stereodirecting substituents on the oxazinanone ring | High diastereoselectivity in the formation of new stereocenters |
| Aldol Reaction | Chiral N-Acyl-1,3-oxazinan-2-one | Formation of a rigid chelated enolate | Excellent diastereoselectivity in the synthesis of α-methyl-β-hydroxy-carboxylic acids |
Role as a Precursor for the Synthesis of Diverse N-Heterocyclic Compounds
The 1,3-oxazinan-2-one scaffold can be envisioned as a synthon for various other nitrogen-containing heterocycles through ring-opening and ring-transformation reactions. While specific examples starting from this compound are not prevalent in the literature, related oxazine (B8389632) derivatives have been shown to be versatile precursors.
For instance, 1,4-oxazinone precursors have been successfully employed in tandem cycloaddition/cycloreversion reactions with alkynes to furnish polysubstituted pyridines. nih.gov This strategy involves a Diels-Alder reaction followed by a retro-Diels-Alder reaction, leading to the formation of the pyridine (B92270) ring. Similarly, the reaction of 2H-1,3-oxazine-2,4(3H)-dione derivatives with potassium cyanide results in a ring contraction to yield 5-imino-1,5-dihydro-2H-pyrrol-2-ones. nih.gov These examples showcase the potential for the 1,3-oxazinan-2-one ring to be transformed into other important heterocyclic systems such as pyridines and pyrimidines. organic-chemistry.orgcore.ac.uk
A notable transformation involving a 1,3-oxazinan-2-one ring is the rhodium-catalyzed ring expansion of an aziridine (B145994) fused to a 1,3-oxazinan-2-one, which was initially proposed to yield dehydropiperazines. mdpi.com Although later re-examined to form a nine-membered heterocycle, this demonstrates the reactivity of the oxazinanone ring in complex rearrangements. mdpi.com
Exploration of Oxazinone Scaffolds in the Design of New Chemical Entities
The 1,3-oxazinan-2-one moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds. nih.gov This has prompted the exploration of this scaffold in the design of new chemical entities with potential therapeutic applications.
A study on the synthesis and antibacterial activities of novel compounds containing chiral 1,3-oxazinan-2-ones revealed that several of these molecules exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. nih.gov These compounds, which are tertiary amines featuring the 1,3-oxazinan-2-one core and two aryl substituents, represent new structural scaffolds that can be further optimized to develop novel antibacterial agents. nih.gov
The design of new bioactive molecules is a critical and challenging task in drug discovery. researchgate.net The exploration of scaffolds like 1,3-oxazinan-2-one, which can be readily functionalized, is a key strategy in this endeavor. The synthesis of libraries of compounds based on this scaffold allows for the investigation of structure-activity relationships (SAR), which is crucial for the development of more potent and selective drugs. frontiersin.orgnih.govnih.gov
Table 2: Bioactive Compounds with Oxazine or Related Heterocyclic Scaffolds
| Compound Class | Scaffold | Biological Activity | Target Organisms/Pathways |
| Tertiary Amines | Chiral 1,3-oxazinan-2-one | Antibacterial | Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis nih.gov |
| 1,3,4-Oxadiazole Derivatives | 1,3,4-Oxadiazole | Antimicrobial | B. subtilis, S. aureus, E. coli, P. aeruginosa nih.gov |
| Pyrimidine Acrylamides | Pyrimidine | Anti-inflammatory, Antioxidant | Lipoxygenase nih.gov |
| Pyrido[2,3-d]pyrimidine Derivatives | Pyrido[2,3-d]pyrimidine | Cytotoxic | PIM-1 kinase, MCF-7 and HepG2 cancer cell lines nih.gov |
Contribution to Sustainable Chemistry through CO2 Utilization Strategies
A significant area of research that highlights the contribution of 1,3-oxazinan-2-one synthesis to sustainable chemistry is the utilization of carbon dioxide (CO2) as a C1 building block. mdpi.com The chemical fixation of CO2 into valuable chemicals is a key strategy for a green and sustainable chemical industry. researchgate.net The synthesis of cyclic carbamates, such as 1,3-oxazinan-2-ones, from the reaction of CO2 with corresponding amino alcohols is a prime example of this approach. nih.gov
The general synthesis involves the reaction of a 1,3-amino alcohol with CO2, often in the presence of a catalyst, to induce cyclization. For the synthesis of this compound, the required precursor would be 4-amino-4-methyl-2-pentanol. While the specific synthesis of this compound from this amino alcohol and CO2 is not explicitly detailed in the reviewed literature, the general feasibility of this reaction is well-established for a variety of amino alcohols to produce the corresponding 1,3-oxazinan-2-ones. nih.govmdpi.com
Various catalytic systems have been developed to facilitate this transformation under mild conditions. These include organocatalysts and metal-based catalysts. mdpi.comrsc.org The use of CO2 as a renewable, abundant, and non-toxic feedstock for the synthesis of these heterocycles represents a significant advancement in green chemistry. researchgate.net
Development of Novel Catalytic Systems for Oxazinone-Mediated Transformations
Research into catalytic systems related to 1,3-oxazinan-2-ones primarily focuses on their synthesis. However, there is also interest in developing catalysts for transformations where the oxazinone ring itself is a key participant.
As mentioned earlier, a rhodium-catalyzed ring expansion of an aziridine fused to a 1,3-oxazinan-2-one has been reported. mdpi.com This reaction, while complex, points towards the possibility of using transition metal catalysts to mediate novel transformations of the oxazinanone ring. mdpi.comsemanticscholar.org
The development of catalysts for the synthesis of 1,3-oxazinan-2-ones is a more explored area. For example, an integrated one-pot synthesis of 1,3-oxazinan-2-ones from isocyanoacetates and phenyl vinyl selenones is catalyzed by a Brønsted base followed by a Brønsted acid. nih.govchimia.ch Furthermore, the enantioselective synthesis of these compounds can be achieved using chiral catalysts, such as Cinchona alkaloid-derived bifunctional catalysts. nih.govchimia.ch
Table 3: Catalytic Systems for Synthesis and Transformation of 1,3-Oxazinan-2-ones
| Reaction | Catalyst Type | Substrates | Product |
| Ring Expansion | Rhodium catalyst | Aziridine fused with 1,3-oxazinan-2-one, N-sulfonyl-1,2,3-triazole | 9-membered heterocycle mdpi.com |
| Domino Oxidative Cyclization | Brønsted base (Et3N or DBU) followed by Brønsted acid (PTSA) | α-substituted α-isocyanoacetates, phenyl vinyl selenones | 1,3-Oxazinan-2-one nih.govchimia.ch |
| Asymmetric Domino Oxidative Cyclization | Cinchona alkaloid-derived bifunctional catalyst | α-substituted α-isocyanoacetates, phenyl vinyl selenones | Enantio-enriched 1,3-oxazinan-2-one nih.govchimia.ch |
| Synthesis from CO2 | Organocatalysts (e.g., Lewis bases) | Allenamides, CO2 | 1,3-Oxazine-2,4-diones rsc.org |
| Synthesis from CO2 | Metal catalysts (e.g., Fe(II)-iminopyridine) | Aziridines, CO2 | Oxazolidinones acs.orgelsevierpure.com |
Advanced Materials Applications Derived from 1,3-Oxazinan-2-one Structures
The 1,3-oxazinan-2-one structure, as a cyclic carbamate (B1207046), holds potential for applications in materials science, particularly in the synthesis of polymers. The ring-opening polymerization (ROP) of cyclic monomers is a common method for producing a variety of polymers with controlled architectures.
While the ROP of this compound is not specifically documented, the polymerization of related cyclic carbamates has been explored. researchgate.net For instance, an oligourethane was obtained from the anionic ring-opening polymerization (AROP) of a cyclic carbamate derived from (R)-(+)-limonene oxide. researchgate.net This suggests that 1,3-oxazinan-2-ones, in general, can be suitable monomers for the synthesis of polyurethanes. These non-isocyanate polyurethanes (NIPUs) are of significant interest as more environmentally friendly alternatives to conventional polyurethanes.
The thermal and mechanical properties of polymers are highly dependent on their chemical structure. researchgate.net The substituents on the 1,3-oxazinan-2-one ring would be expected to influence the properties of the resulting polymer, such as its glass transition temperature and mechanical strength. Further research in this area could lead to the development of novel materials with tailored properties based on the this compound monomer.
Emerging Research Directions and Future Perspectives for 4,4,6 Trimethyl 1,3 Oxazinan 2 One
Innovations in Green and Sustainable Synthetic Routes
Traditional syntheses of 1,3-oxazinan-2-ones have often relied on hazardous reagents such as phosgene (B1210022) or its derivatives. researchgate.net Modern research is intensely focused on developing greener and more sustainable alternatives that offer high yields, minimize waste, and use environmentally benign reagents and conditions.
A significant innovation is the use of dialkyl carbonates (DACs) as "green" carbonylating agents, replacing phosgene. york.ac.ukresearchgate.net One-pot syntheses have been developed where 1,3-diols and amines react in the presence of a DAC and a base like potassium tert-butoxide to form the 1,3-oxazinan-2-one (B31196) ring. york.ac.ukresearchgate.net The yield of these reactions can be influenced by the steric hindrance of the dialkyl carbonate and the diol used. york.ac.ukresearchgate.net Another sustainable approach involves the reaction of 3-amino-1-propanols with ethylene (B1197577) carbonate, which can act as both the reagent and the solvent, followed by simple liquid-liquid extraction for purification.
Furthermore, multicomponent reactions (MCRs) under solvent-free conditions or in aqueous media are being explored. rsc.orgsigmaaldrich.com For instance, one-pot condensation reactions using nanocatalysts can produce 1,3-oxazine derivatives with short reaction times and high yields. rsc.org These methods align with the principles of green chemistry by improving atom economy and reducing the reliance on volatile organic solvents. nih.gov
| Strategy | Key Reagents/Catalysts | Key Advantages | Reference |
|---|---|---|---|
| Dialkyl Carbonate (DAC) Chemistry | Dimethyl carbonate, Diethyl carbonate, Potassium tert-butoxide | Avoids phosgene, one-pot procedure, high-yielding. | york.ac.ukresearchgate.net |
| Cyclization with Ethylene Carbonate | Ethylene carbonate, Triazabicyclodecene (TBD) catalyst | Ethylene carbonate acts as both reagent and solvent; simple workup. | |
| Three-Component, One-Pot Reaction | Tetraethylammonium (B1195904) bicarbonate, 1,3-dibromopropane, primary amine | Uses readily available starting materials, proceeds at room temperature. | researchgate.net |
| Nanocatalyst-assisted MCR | Heteropolyacid on TiO2/g-C3N4 | Solvent-free, short reaction times, high yields, reusable catalyst. | rsc.org |
Advancements in Asymmetric Synthesis and Chiral Control
Chirality is a critical factor in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Consequently, the development of methods for the asymmetric synthesis of 1,3-oxazinan-2-ones is a major research focus. Chiral versions of these heterocycles are valuable intermediates for producing enantiomerically pure pharmaceuticals and amino alcohols. nih.govacs.org
One prominent strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org N-acyl derivatives of oxazinanones, for example, can undergo highly stereoselective enolate alkylation and aldol (B89426) reactions. capes.gov.br The stereoselectivity can be even higher than that achieved with well-known Evans oxazolidinones. capes.gov.br After the desired transformation, the auxiliary can be cleaved and recovered.
Another successful approach is to start the synthesis from readily available chiral precursors, such as carbohydrates or amino acids. nih.govacs.org For instance, chiral 6-hydroxymethyl 1,3-oxazinan-2-ones can be synthesized from optically pure 3-hydroxy-gamma-butyrolactone. nih.govacs.org Similarly, chiral BINOL-derived magnesium phosphate (B84403) catalysts have been used for the enantioselective one-pot synthesis of 1,3-oxazinanes from imines and alcohols. acs.org
| Methodology | Chiral Source | Key Transformation | Reference |
|---|---|---|---|
| Chiral Auxiliary | Homochiral β-amino esters | Stereoselective enolate alkylation or aldol reaction of N-acyl oxazinanone. | capes.gov.br |
| Chiral Pool Synthesis | Carbohydrate derivatives (e.g., 3-hydroxy-γ-butyrolactone) | Reaction with a primary amine, reduction, and carbonylation. | nih.govacs.org |
| Asymmetric Catalysis | Chiral BINOL-magnesium phosphate catalyst | Enantioselective addition of alcohol to imine followed by intramolecular cyclization. | acs.org |
| Amino Acid-Derived Precursors | α-amino acids | Brønsted acid catalyzed intramolecular cyclization of N-Cbz-protected diazoketones. | frontiersin.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. While specific applications to 4,4,6-trimethyl-1,3-oxazinan-2-one are not yet widely published, the general tools being developed are directly applicable. These computational methods can accelerate the discovery and optimization of synthetic pathways by analyzing vast datasets of chemical reactions.
For the synthesis of this compound, AI could be employed in several ways:
Retrosynthetic Planning: AI tools can propose novel synthetic routes by working backward from the target molecule, potentially identifying more efficient or sustainable pathways than those conceived by human chemists.
Reaction Condition Optimization: ML models can predict the optimal solvent, catalyst, temperature, and other parameters to maximize the yield and selectivity of a specific reaction, such as the cyclization to form the oxazinanone ring. This could be particularly useful for fine-tuning the green synthesis protocols mentioned earlier.
Predicting Reaction Outcomes: Given a set of reactants and conditions, ML algorithms can predict the likely products and their yields, saving time and resources by avoiding unsuccessful experiments.
The success of these AI/ML applications hinges on the availability of large, high-quality datasets of chemical reactions. As more reaction data becomes structured and accessible, the predictive power of these models will continue to improve, making them indispensable tools for designing the synthesis of complex molecules like this compound.
In-Situ Mechanistic Studies for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for improving reaction efficiency, controlling product formation, and ensuring safety. In-situ analytical techniques, which monitor a reaction as it happens without disturbing the system, are powerful tools for gaining this mechanistic insight.
Future research on the synthesis of this compound will likely involve the use of real-time monitoring techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR can provide detailed structural information about reactants, intermediates, products, and byproducts directly in the reaction mixture over time. This allows for the identification of transient intermediates and the elucidation of reaction pathways.
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are well-suited for monitoring the consumption of starting materials and the formation of products in real-time, particularly in flow chemistry setups. They can provide valuable kinetic data.
By applying these in-situ methods to the synthesis of this compound, researchers can obtain a detailed kinetic and mechanistic profile of the cyclization reaction. This knowledge can then be used to precisely control reaction conditions to maximize yield, minimize impurities, and facilitate a smoother scale-up of the process.
Exploration of Novel Reactivity Patterns for the 1,3-Oxazinan-2-one Core
Beyond its synthesis, the 1,3-oxazinan-2-one core is a versatile scaffold for further chemical transformations. Exploring its reactivity opens avenues to a wide array of new and potentially valuable molecules.
Key areas of reactivity for the 1,3-oxazinan-2-one ring system include:
N-Functionalization: The nitrogen atom of the carbamate (B1207046) can be readily acylated. This is a key step for the use of oxazinanones as chiral auxiliaries in stereoselective alkylation and aldol reactions. capes.gov.br
Ring-Opening Reactions: The carbamate linkage can be cleaved under various conditions to yield 1,3-amino alcohols, which are themselves important building blocks in organic synthesis. nih.gov This makes the oxazinanone a useful protecting group or synthetic equivalent for these functionalities.
Ring Expansion and Rearrangement: Under certain conditions, the six-membered ring can undergo rearrangement or expansion. For example, N-acyl-4-acyloxy-β-lactams can be converted into 1,3-oxazin-6-ones through a sequence of electrocyclic processes. acs.org Fused aziridine-oxazinanone systems can undergo rhodium-catalyzed ring expansion to furnish dehydropiperazines. mdpi.com
Precursors for Other Heterocycles: The oxazinone ring can serve as a diene precursor in tandem cycloaddition/cycloreversion reactions to construct other heterocyclic systems, such as substituted pyridines, with the loss of carbon dioxide. acs.org
Investigating these and other transformations will expand the synthetic utility of the this compound scaffold, positioning it as a valuable starting material for creating molecular diversity.
Potential for Developing New Chemical Tools and Probes
Chemical probes are small molecules designed to interact with specific biological targets, allowing researchers to study and manipulate biological processes in living systems. nih.govbohrium.com The 1,3-oxazinan-2-one scaffold shows significant promise as a core structure for the development of such tools.
Derivatives of the broader oxazine (B8389632) class have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties. ijpsr.infoglobalresearchonline.netnih.gov For example, certain chiral 1,3-oxazinan-2-one derivatives exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov
The future development of chemical tools from this compound could involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the oxazinanone ring to optimize potency and selectivity for a particular biological target.
Functionalization for Probing: Introducing specific functional groups onto the scaffold. For instance, incorporating a bromine atom can facilitate subsequent cross-coupling reactions to attach reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins. google.com
Library Synthesis: Using the novel reactivity patterns discussed previously to generate a diverse library of this compound derivatives for high-throughput screening against various biological targets.
By leveraging the inherent biological potential of the oxazinone core and modern synthetic methodologies, this compound can serve as a valuable starting point for the discovery of new chemical probes to investigate complex biological questions and identify novel therapeutic leads.
Q & A
Q. What are the established synthetic methodologies for 4,4,6-Trimethyl-1,3-oxazinan-2-one?
The compound is synthesized via a multi-step strategy starting from homoallylic carbamates. Key steps include:
- Three-component condensation of aldehydes, allyltrimethylsilane, and benzyl carbamate using iodine catalysis to form homoallylic carbamates .
- Sharpless dihydroxylation (racemic) to generate 3,4-dihydroxybutylcarbamate intermediates .
- Base-induced cyclization (e.g., NaH in THF at 0°C) to form the oxazinanone ring. Yields range from 70–85%, but diastereomeric mixtures are common . Optimization of aldehyde substituents (e.g., electron-withdrawing groups like 4-fluorophenyl) can enhance trans-diastereomer selectivity .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR spectroscopy : Identifies diastereomers via distinct splitting patterns in and spectra (e.g., δ 4.60–4.30 ppm for hydroxymethyl protons) .
- IR spectroscopy : Confirms carbamate C=O stretches (~1714 cm) and hydroxyl groups (~3283–3515 cm) .
- Mass spectrometry : Validates molecular ions (e.g., m/z 264.1 [M+Na]) and isotopic patterns for halogenated derivatives .
Advanced Research Questions
Q. How can researchers address challenges in isolating diastereomers during synthesis?
- Chromatographic limitations : Column chromatography often fails to resolve diastereomers due to similar polarities (e.g., cis/trans mixtures of 3a+4a) .
- Crystallization strategies : Selective crystallization of trans-diastereomers (e.g., 4-methoxyphenyl derivatives) can improve purity .
- Stereoselective synthesis : Adjusting substituents (e.g., bulky aryl groups) may bias cyclization toward a single diastereomer via steric or electronic effects .
Q. What factors influence regioselectivity in the cyclization step?
- Steric hindrance : Bulky substituents on the diol or α-carbon reduce intramolecular cyclization efficiency, favoring linear byproducts like methyl N-benzylcarbamate .
- Solvent and base : NaH in THF promotes deprotonation and nucleophilic attack on the carbamate carbonyl, while polar aprotic solvents enhance reaction rates .
Q. How can computational methods aid in predicting molecular properties?
- Quantum chemical calculations : Models like QSPR (Quantitative Structure-Property Relationship) predict physicochemical properties (e.g., logP, solubility) using molecular descriptors .
- InChIKey databases : The standard InChIKey (e.g., WGMBIOQRGPGNRZ-UHFFFAOYSA-N) enables rapid database searches for structural analogs .
Q. What structural modifications enhance biological activity in 1,3-oxazinan-2-one derivatives?
- Substituent effects : Hydroxymethyl groups at position 6 and electron-deficient aryl groups at position 4 correlate with antibacterial and anti-inflammatory activity .
- Diastereomer-specific activity : Trans-diastereomers often exhibit higher bioactivity due to improved target binding .
Methodological Optimization
Q. What strategies improve reaction yields in large-scale synthesis?
- Catalyst screening : Iodine (10 mol%) in acetonitrile accelerates the three-component condensation step, achieving >75% yield for homoallylic carbamates .
- Temperature control : Cyclization at 0–5°C minimizes side reactions, while room-temperature dihydroxylation maintains stereochemical integrity .
Q. How can researchers validate synthetic intermediates?
- Multi-step monitoring : TLC tracking (e.g., Rf = 0.3 in EtOAc/hexane) ensures intermediate purity before cyclization .
- Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., CHClNO: Found C 54.60%, H 4.95%, N 5.70%) .
Tables
Q. Table 1. Impact of Aldehyde Substituents on Cyclization Yield and Diastereomer Ratio
| Aldehyde Substituent | Yield (%) | trans:cis Ratio |
|---|---|---|
| 4-Methoxyphenyl | 70 | 9:1 |
| 4-Fluorophenyl | 82 | 8:2 |
| 2-Phenethyl | 85 | 7:3 |
| Data adapted from Borah & Phukan (2013) . |
Q. Table 2. Key Spectral Data for Characterization
| Derivative | NMR (δ, ppm) | IR (C=O stretch, cm) |
|---|---|---|
| 4-(4-Cl-phenyl) | 7.46–7.42 (m, 4H) | 1714 |
| 4-(4-Br-phenyl) | 7.61–7.55 (m, 5H) | 1710 |
| 6-Hydroxymethyl | 4.60 (dd, J=12 Hz) | 3283–3515 (OH) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
